molecular formula C5H7BN2O2 B591584 (2-Methylpyrimidin-5-yl)boronic acid CAS No. 1034924-06-5

(2-Methylpyrimidin-5-yl)boronic acid

Cat. No. B591584
M. Wt: 137.933
InChI Key: BTJLWJOEZRVRNL-UHFFFAOYSA-N
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Description

“(2-Methylpyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C5H7BN2O2 and a molecular weight of 137.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Methylpyrimidin-5-yl)boronic acid” can be represented by the SMILES string CC1=NC=C(B(O)O)C=N1 . The InChI code for this compound is 1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Methylpyrimidin-5-yl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They also play a role in boron-catalysed direct amidation reactions .


Physical And Chemical Properties Analysis

“(2-Methylpyrimidin-5-yl)boronic acid” is a pale-yellow to yellow-brown solid or liquid . Unfortunately, specific data on its boiling point, melting point, and density are not available .

Scientific Research Applications

Boronic acids, including “(2-Methylpyrimidin-5-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
  • Separation Technologies

    • Boronic acids are also used in separation technologies .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .
  • Electrophoresis of Glycated Molecules

    • Boronic acids are used for electrophoresis of glycated molecules .
  • Building Materials for Microparticles for Analytical Methods

    • Boronic acids are employed as building materials for microparticles for analytical methods .
  • Pharmaceutical Intermediate

    • “(2-Methylpyrimidin-5-yl)boronic acid” is useful as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
  • Organic Synthesis

    • This compound can be used in organic synthesis . For example, it can be used in the production of 5-bromo-2-methylpyrimidine , which is an important intermediate in organic synthesis .
  • Material Science

    • Boronic acids, including “(2-Methylpyrimidin-5-yl)boronic acid”, have been used in material science for the development of new materials .
  • Chemical Synthesis

    • “(2-Methylpyrimidin-5-yl)boronic acid” can be used in chemical synthesis . It can participate in various chemical reactions, such as coupling reactions .
  • Pharmaceutical Intermediate

    • “(2-Methylpyrimidin-5-yl)boronic acid” is useful as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
  • Organic Synthesis

    • This compound can be used in organic synthesis . For example, it can be used in the production of 5-bromo-2-methylpyrimidine , which is an important intermediate in organic synthesis .
  • Material Science

    • Boronic acids, including “(2-Methylpyrimidin-5-yl)boronic acid”, have been used in material science for the development of new materials .
  • Chemical Synthesis

    • “(2-Methylpyrimidin-5-yl)boronic acid” can be used in chemical synthesis . It can participate in various chemical reactions, such as coupling reactions .

Safety And Hazards

“(2-Methylpyrimidin-5-yl)boronic acid” is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(2-methylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJLWJOEZRVRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671658
Record name (2-Methylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyrimidin-5-yl)boronic acid

CAS RN

1034924-06-5
Record name (2-Methylpyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyrimidine-5-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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